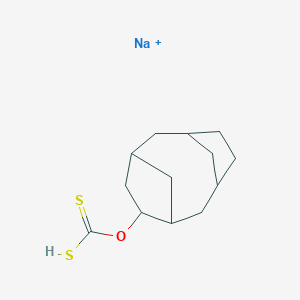![molecular formula C10H9N B034814 4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine CAS No. 100190-87-2](/img/structure/B34814.png)
4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, also known as CP-544, 972, is a synthetic compound that has shown potential as a therapeutic agent in various scientific research studies.
Mechanism Of Action
The exact mechanism of action of 4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 is not fully understood. However, it is believed to act as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning and memory, attention, and sensory processing. Activation of the α7 nAChR has also been shown to have neuroprotective effects.
Biochemical And Physiological Effects
4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models and in humans. 4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 has also been shown to have neuroprotective effects and to improve the survival of neurons. Additionally, it has been shown to increase the release of certain neurotransmitters, including dopamine and acetylcholine.
Advantages And Limitations For Lab Experiments
One advantage of using 4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 in lab experiments is that it has been shown to have a low toxicity profile. This makes it a safer compound to use in animal studies compared to other compounds. However, one limitation is that the exact mechanism of action of 4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972. One potential direction is to investigate its potential as a treatment for cognitive impairment in various neurological disorders, including Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a treatment for depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of 4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 and to develop more specific compounds that target the α7 nAChR.
Synthesis Methods
4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 was first synthesized by Pfizer in the late 1990s. The synthesis method involves the reaction of an aldehyde with an amine to form an imine intermediate, which is then reduced to the desired compound using a reducing agent. The final product is obtained through purification using column chromatography.
Scientific Research Applications
4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 has been the subject of various scientific research studies due to its potential therapeutic effects. It has been studied for its potential as a treatment for depression, anxiety, and schizophrenia. 4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 has also been studied for its potential as a cognitive enhancer and for its neuroprotective properties.
properties
CAS RN |
100190-87-2 |
|---|---|
Product Name |
4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine |
Molecular Formula |
C10H9N |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
9-azatetracyclo[5.4.0.02,4.03,6]undeca-1(7),8,10-triene |
InChI |
InChI=1S/C10H9N/c1-2-11-4-8-5(1)9-7-3-6(8)10(7)9/h1-2,4,6-7,9-10H,3H2 |
InChI Key |
QNCDVUXUYRVGJJ-UHFFFAOYSA-N |
SMILES |
C1C2C3C1C4=C(C23)C=CN=C4 |
Canonical SMILES |
C1C2C3C1C4=C(C23)C=CN=C4 |
synonyms |
5,6-Methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine,4b,5,5a,6-tetrahydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride](/img/structure/B34731.png)
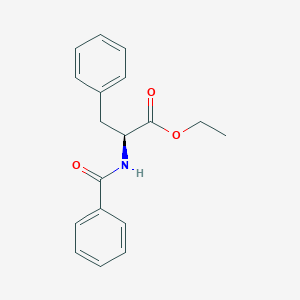

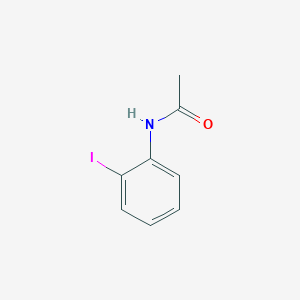
![2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B34737.png)
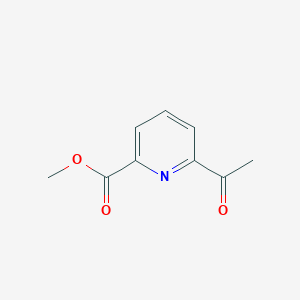
![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI)](/img/structure/B34746.png)
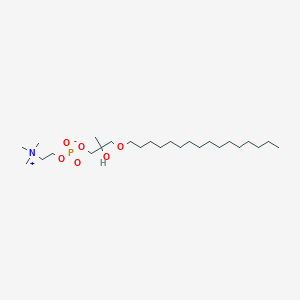
![3-[(3,4-Dimethylphenyl)thio]propanoic acid](/img/structure/B34748.png)
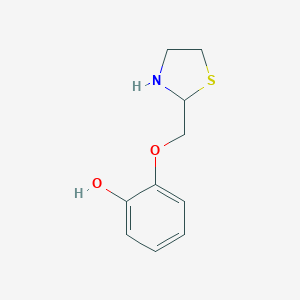
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate](/img/structure/B34751.png)
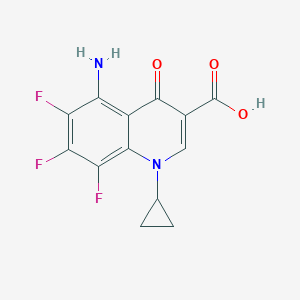
![Tris[2-(dimethylamino)ethyl]amine](/img/structure/B34753.png)
